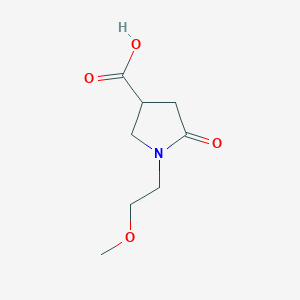
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “2-Methoxyethyl” part suggests the presence of an ether group attached to the second carbon of the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that oligonucleotides with 2’-O-(2-Methoxyethyl) modifications have been synthesized for therapeutic applications . These methods might provide some insights into the synthesis of “1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid”.Scientific Research Applications
-
MTU® growth enhancer (1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl) urea)
- Application: MTU® is a unique and patented molecule which increases phytochrome activity, making the plant more sensitive to light in the red and far-red region. Greater light absorption increases the photosynthetic pigment content in treated leaves .
- Method: MTU® is applied to plants to enhance their growth. It protects the photosynthetic apparatus under stressed conditions, excess energy is dissipated, the activity of Photosystem I (which normally degrades first) is maintained, and thus Photosystem II is protected for longer .
- Results: MTU® also stimulates AHK3 (a cytokinin receptor) increasing primary and lateral root growth. The increased root area available for uptake improves nutrient use efficiency and increases resilience to abiotic stress .
-
2’-MOE (2’-O-methoxyethyl) bases
- Application: 2’-MOE bases are often included in antisense oligos (ASO), aptamers, and siRNAs. They are used in place of standard RNA bases to increase nuclease resistance, reduce nonspecific protein binding, and to increase binding affinity with targeted complementary RNA .
- Method: ASOs containing 2′-MOE modifications display enhanced nuclease resistance in concert with lower cell toxicity and increased binding affinity to the desired target .
- Results: Oligos containing 2′-MOE, in combination with other chemical modifications, have advanced a number of antisense drugs to clinical testing, which transitions antisense technologies from the test tube to actual disease treatment .
-
- Application: Phosphite triggers the production of cis-Zeatin that is responsible for inducing primary and lateral root growth. It also increases the activity of nitrate reductase .
- Method: Products containing phosphite encourage root development and shoot growth, improve nitrogen assimilation and support higher yields .
- Results: Products containing phosphite include Incite, Prosper Plus and the seed treatment Prosper ST .
-
- Application: Pidolic acid is a signalling compound right at the heart of the nitrogen assimilation cycle .
- Method: If pidolic acid applications are made to plants prior to or during stress, they allow the nitrogen assimilation cycle to continue. This limits the build-up of ammonia and permits the retention of more green leaf area .
- Results: Products containing pidolic acid include Incite, Nutrino Pro, RootMan Z, Status and Talisman .
-
- Application: R100® is a patented nutrient uptake and phytohormone biosynthesis technology combining two diphenylurea (DPU) compounds and Gamma Polyglutamic Acid (Gamma-PGA). It increases the uptake and utilisation of cationic nutrients and stimulates cytokinin production .
- Method: It also encourages magnesium assimilation, which is critical for photosynthesis .
- Results: Products containing R100 include Cearum, Magistrate R100, Nutrino Pro, RootMan Z and Talisman .
-
- Application: Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor .
- Method: Due to the low solvation energy of its methoxy group, methoxyacetic acid, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .
- Results: Its acidity and other properties make it useful in certain chemical reactions .
properties
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFXUCKQOKOBLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389847 |
Source


|
| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
407634-05-3 |
Source


|
| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

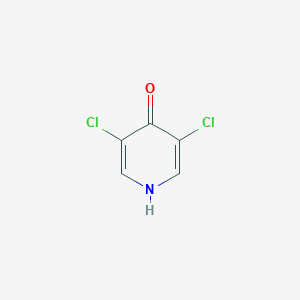


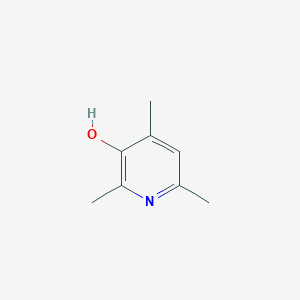
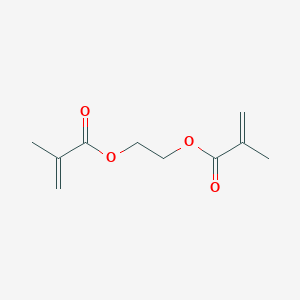
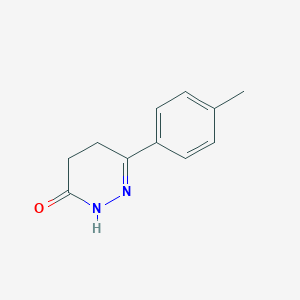

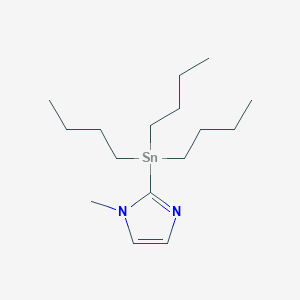
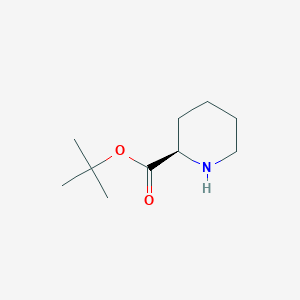
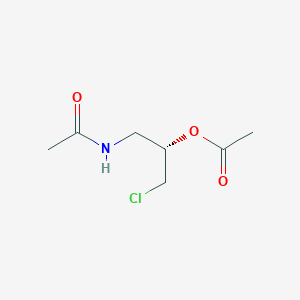
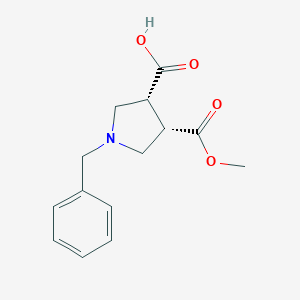
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)